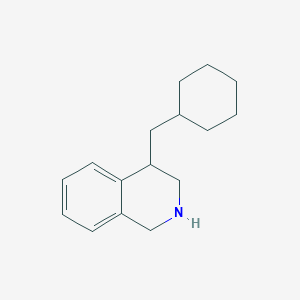

4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

4-(cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h4-5,8-9,13,15,17H,1-3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGDFXVCHOXZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CNCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400655-92-6 | |

| Record name | 4-(cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Properties

1. Orexin Receptor Antagonism

One of the significant applications of 4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline is its role as an orexin receptor antagonist. Orexins are neuropeptides that play crucial roles in regulating sleep-wake cycles and appetite. Compounds in the tetrahydroisoquinoline class have been shown to interact with orexin receptors, potentially offering therapeutic avenues for conditions such as obesity and sleep disorders like narcolepsy .

2. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. They have been studied for their ability to mitigate neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress. The specific structure of this compound may enhance its efficacy in protecting neuronal cells from damage associated with conditions such as Alzheimer's disease and Parkinson's disease .

3. Cardiovascular Applications

Another area of interest is the cardiovascular effects of tetrahydroisoquinoline derivatives. Studies have demonstrated that certain compounds within this class can exhibit bradycardic activities, which can be beneficial in managing heart rate and blood pressure. This effect is particularly relevant in developing treatments for hypertension and related cardiovascular conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of specific functional groups significantly influences its pharmacological activity:

- Cyclic Amine Substituents: The introduction of cyclic amines at the 2-position of the tetrahydroisoquinoline ring has been shown to enhance bradycardic activity.

- Methoxy Groups: The presence of methoxy groups at the 6 or 7 positions is essential for exhibiting potent activity both in vitro and in vivo .

Case Study 1: Orexin Receptor Antagonism

A study investigated the effects of various tetrahydroisoquinoline derivatives on orexin receptors. It was found that compounds similar to this compound effectively inhibited orexin receptor activity in vitro and showed promise in reducing food intake in animal models .

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects against induced oxidative stress. The compound was administered to mice subjected to neurotoxic agents, resulting in reduced neuronal death and improved behavioral outcomes .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific biological context and the compound’s structural modifications.

Vergleich Mit ähnlichen Verbindungen

Methyl and Ethyl Substituents

- 1-Methyl-TIQ (1MeTIQ) and 4-Ethyl-TIQ (CID 18526354) exhibit distinct neuropharmacological properties. 1MeTIQ: Demonstrates significant blood-brain barrier (BBB) penetration, with ~72% excreted unchanged in rats. It is implicated in Parkinson’s disease (PD) due to its conversion to neurotoxic metabolites via N-methylation and oxidation by monoamine oxidase (MAO) . No direct PD-linked data are reported, but its structural similarity suggests possible neurotoxic pathways .

Aromatic and Polar Substituents

- 6,7-Dimethoxy-TIQ Derivatives : Widely used as σ2 receptor ligands (e.g., F397, F400), these analogs show high affinity for sigma-2 receptors (σ2R), making them candidates for cancer therapy. The methoxy groups enhance receptor binding through hydrogen-bond interactions .

- 4-(3-Chloro-4-hydroxyphenyl)-TIQ : Acts as a dopamine D1 antagonist (Ki = 12 nM). The chloro-hydroxyphenyl group is critical for receptor selectivity, highlighting the importance of substituent positioning .

Cyclohexylmethyl Substituent

The cyclohexylmethyl group in 4-(cyclohexylmethyl)-TIQ introduces steric bulk and hydrophobicity, which may:

Modulate Metabolism: Cyclohexylmethyl’s stability may slow hepatic oxidation, reducing the formation of toxic metabolites like isoquinolinium ions .

Influence Receptor Binding: The hydrophobic moiety may favor interactions with lipid-rich environments or non-polar receptor pockets, distinct from the polar interactions seen in 6,7-dimethoxy-TIQ derivatives .

Pharmacological and Toxicological Profiles

Neurotoxicity and Parkinsonism

- TIQ and 1MeTIQ: Endogenous TIQs are linked to PD via N-methylation to neurotoxic cations (e.g., N-methyl-TIQ), which inhibit mitochondrial complex I, mirroring MPTP’s mechanism .

- No direct evidence exists, but structural analogs suggest this hypothesis .

Receptor Targeting

- Sigma-2 Receptor Ligands : 6,7-Dimethoxy-TIQ derivatives (e.g., F397) show cytotoxic activity in cancer cells via σ2R modulation .

- Dopamine Antagonists : Chlorohydroxyphenyl-TIQ derivatives (e.g., 4-(3-chloro-4-hydroxyphenyl)-TIQ) exhibit D1 antagonism, useful in psychosis treatment .

- 4-(Cyclohexylmethyl)-TIQ: Likely diverges from these targets due to its substituent’s bulk, possibly favoring non-CNS applications (e.g., peripheral σ1R modulation) .

Metabolic and Pharmacokinetic Behavior

Biologische Aktivität

4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{19}N

- Molecular Weight : 229.32 g/mol

The presence of a cyclohexylmethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that this compound may possess antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in models of neurodegeneration. It may inhibit oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

- Analgesic Effects : Preliminary studies suggest that it could have analgesic properties, potentially acting through opioid receptors or other pain modulation pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors) and ion channels.

- Modulation of Signaling Pathways : It might influence intracellular signaling pathways related to cell survival and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels in animal models | |

| Neuroprotective | Reduced oxidative stress markers | |

| Analgesic | Decreased pain response in formalin test |

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depression-like behaviors when compared to control groups. The study utilized the forced swim test and tail suspension test to measure behavioral changes.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

A recent study investigated the neuroprotective effects of the compound in a transgenic mouse model of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid-beta plaque deposition.

Q & A

Basic: What are the standard synthetic routes for 4-(Cyclohexylmethyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, such as Pummerer-type cyclization or reductive amination. For example, substituent introduction (e.g., cyclohexylmethyl) often requires alkylation of the tetrahydroisoquinoline core under inert atmospheres (argon/nitrogen) to prevent oxidation . Solvent choice (e.g., dichloromethane vs. DMF) and temperature control (0–80°C) significantly impact yields, with polar aprotic solvents favoring nucleophilic substitution reactions .

Advanced: How can researchers optimize the stereoselectivity of this compound synthesis?

Stereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. For example, using enantiopure cyclohexylmethyl precursors or chiral ligands (e.g., BINOL derivatives) during cyclization can enhance enantiomeric excess (ee). Evidence from similar compounds shows that tert-butanol as a solvent improves stereochemical control in hypochlorite-mediated oxidations . Advanced purification techniques (HPLC with chiral columns) are critical for isolating stereoisomers .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm substituent positions and cyclohexylmethyl group integration .

- X-ray crystallography for absolute stereochemical assignment, as demonstrated for related tetrahydroisoquinolines .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₆H₂₁N) .

Advanced: What methodologies are used to study the compound’s mechanism of action in biological systems?

- Receptor binding assays (e.g., radioligand displacement) to identify affinity for targets like G-protein-coupled receptors (GPCRs) .

- Enzyme inhibition studies (IC₅₀ determination) using fluorogenic substrates, as seen in related isoquinoline derivatives .

- Computational docking (AutoDock, Schrödinger) to model interactions with active sites, leveraging the cyclohexyl group’s hydrophobicity for target engagement .

Advanced: How do structural modifications (e.g., substituents on the cyclohexyl group) affect bioactivity?

Modifying the cyclohexylmethyl group (e.g., introducing hydroxyl or halogen substituents) alters lipophilicity and binding kinetics. For example, electron-withdrawing groups on similar compounds reduce CNS penetration but enhance peripheral activity . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents for target selectivity .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- Molecular dynamics simulations (GROMACS) to assess stability in lipid bilayers, critical for CNS-targeted applications .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell line differences). Strategies include:

- Standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays) .

- Meta-analysis of published IC₅₀ values with attention to assay conditions (pH, serum concentration) .

- Orthogonal validation (e.g., combining in vitro kinase assays with in vivo xenograft models) .

Basic: How are impurities or by-products identified and quantified during synthesis?

- LC-MS/MS with ion trap detectors to trace side products (e.g., over-alkylated derivatives) .

- GC-FID for volatile impurities, validated against USP/Ph.Eur. monographs for related isoquinolines .

Advanced: What in vivo models are suitable for studying this compound’s neuropharmacological effects?

- Rodent Morris water maze for cognitive enhancement studies, leveraging the compound’s structural similarity to cholinesterase inhibitors .

- Microdialysis in zebrafish to monitor neurotransmitter release (dopamine/serotonin) in real time .

Advanced: How can green chemistry principles be applied to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.